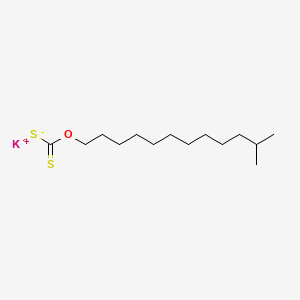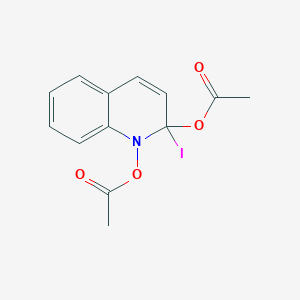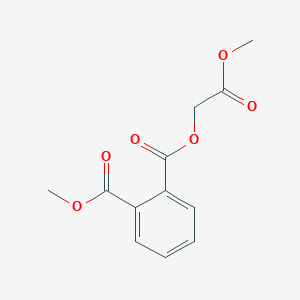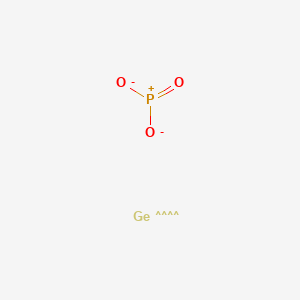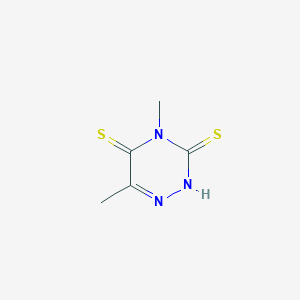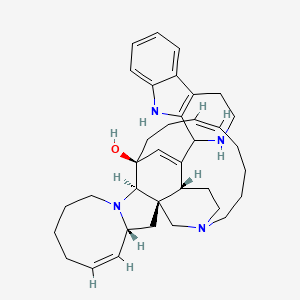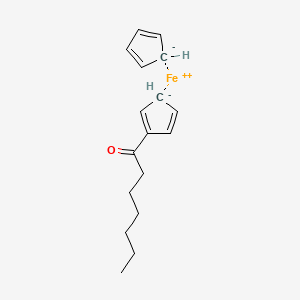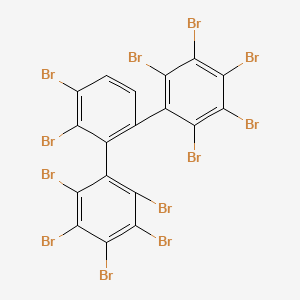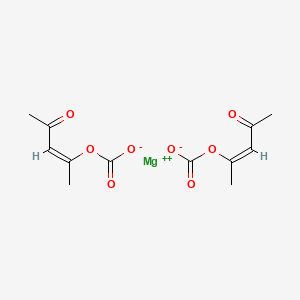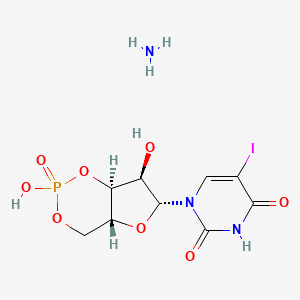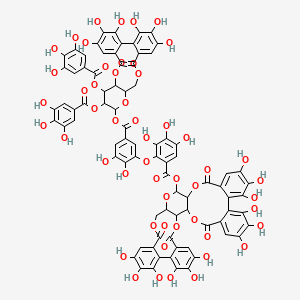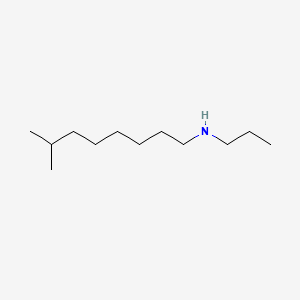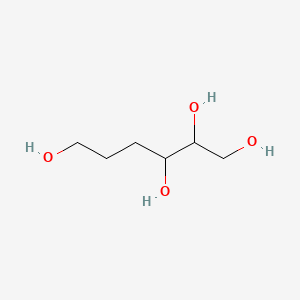
Hexane-1,2,3,6-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane-1,2,3,6-tetrol is an organic compound with the molecular formula C6H14O4 It is a tetrol, meaning it contains four hydroxyl (OH) groups attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexane-1,2,3,6-tetrol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of hexane derivatives. For instance, the hydrogenation of hexane-1,2,3,6-tetraone in the presence of a platinum catalyst can yield this compound. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, this compound can be produced from bio-renewable sources. For example, the catalytic conversion of cellulose-derived levoglucosanol in water using a bifunctional Pt/SiO2-Al2O3 catalyst at 150°C can yield this compound with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Hexane-1,2,3,6-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hexane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Hexane-1,2,3,6-tetraone
Reduction: Hexane-1,2,3-triol
Substitution: Hexane-1,2,3,6-tetrahalide
Wissenschaftliche Forschungsanwendungen
Hexane-1,2,3,6-tetrol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of metabolic pathways involving polyols.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of bio-based chemicals, solvents, and surfactants.
Wirkmechanismus
The mechanism by which hexane-1,2,3,6-tetrol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound can also participate in redox reactions, altering the oxidative state of cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexane-1,2,5,6-tetrol
- Hexane-1,2,3,4-tetrol
- Hexane-1,2,3-triol
Uniqueness
Hexane-1,2,3,6-tetrol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications .
Eigenschaften
CAS-Nummer |
84709-11-5 |
|---|---|
Molekularformel |
C6H14O4 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
hexane-1,2,3,6-tetrol |
InChI |
InChI=1S/C6H14O4/c7-3-1-2-5(9)6(10)4-8/h5-10H,1-4H2 |
InChI-Schlüssel |
RLMXGBGAZRVYIX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(CO)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


